molecular formula C10H14ClFN2O B1448459 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1803567-36-3

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B1448459
CAS No.: 1803567-36-3
M. Wt: 232.68 g/mol
InChI Key: CYEKUNNRIOTVAQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is a fluorinated pyridine derivative. This compound is known for its unique chemical structure, which includes a fluorine atom and a piperidine ring attached to a pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride typically involves the following steps:

    Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the 2-position.

    Formation of Piperidin-4-yloxy Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and piperidine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but the compound is believed to modulate various biochemical pathways through its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-fluoro-5-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKUNNRIOTVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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